molecular formula C8H12N2O B13951311 5-Cyclopentyl-1H-pyrazol-3-ol CAS No. 467248-37-9

5-Cyclopentyl-1H-pyrazol-3-ol

Cat. No.: B13951311
CAS No.: 467248-37-9
M. Wt: 152.19 g/mol
InChI Key: JLGLTWNOEJRGGG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one, 5-cyclopentyl-1,2-dihydro- typically involves the condensation of cyclopentanone with hydrazine hydrate, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In industrial settings, the production of 3H-Pyrazol-3-one, 5-cyclopentyl-1,2-dihydro- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one, 5-cyclopentyl-1,2-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Scientific Research Applications

3H-Pyrazol-3-one, 5-cyclopentyl-1,2-dihydro- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 5-cyclopentyl-1,2-dihydro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Pyrazol-3-one, 5-cyclopentyl-1,2-dihydro- is unique due to its specific cyclopentyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

467248-37-9

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5-cyclopentyl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C8H12N2O/c11-8-5-7(9-10-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,9,10,11)

InChI Key

JLGLTWNOEJRGGG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC(=O)NN2

Origin of Product

United States

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